N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a member of the thiazolidinedione family and has been found to possess various biological activities.
Scientific Research Applications
Chemistry and Synthetic Utility
Compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide have been studied for their synthetic utility. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful as temporary protecting groups in synthesis processes. These acetals facilitate selective acylation reactions under specific conditions, demonstrating their importance in synthetic organic chemistry (Hanessian & Moralioglu, 1972).
Pharmacological Evaluation
Research into structurally similar acetamide derivatives explores their potential pharmacological applications. For example, studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents reveal the significance of these compounds in developing new medications. These studies involve synthesis, docking study, and evaluation of their effects, highlighting the ongoing search for effective anticonvulsant drugs (Severina et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another area of application for similar compounds is in the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. Research demonstrates that certain 2-(substituted phenoxy) acetamide derivatives exhibit promising biological activities, which can be pivotal in the discovery of novel therapeutic agents (Rani et al., 2014).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups, as demonstrated in studies involving N-(2-hydroxyphenyl)acetamide, underscores the application of similar compounds in facilitating selective chemical transformations. These processes are crucial for the synthesis of intermediates in the production of pharmaceuticals, demonstrating the compound's utility in complex organic syntheses (Magadum & Yadav, 2018).
Neuroscientific Research
Additionally, related compounds have been utilized in neuroscience research, particularly in studying neurodegenerative diseases like Alzheimer's. For instance, specific fluorinated derivatives have been used in positron emission tomography (PET) imaging to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, providing valuable insights into the pathology of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-5-4-6-14(9-13)10-17(20)18-11-16(19(2)3)15-7-8-21-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIYHVKMCKZPHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.